![molecular formula C10H11Cl2NO3 B1402141 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide CAS No. 1365962-70-4](/img/structure/B1402141.png)
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Overview
Description
2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide (2-CN-2C4,6DPA) is a synthetic intermediate compound used in the synthesis of various drugs, such as antifungals, antibiotics, antipsychotics, and antineoplastic agents. It is a small molecule that contains a chlorine atom and a phenyl ring with two methoxy groups. 2-CN-2C4,6DPA is a versatile compound that can be used in a variety of chemical reactions, including nucleophilic substitution, electrophilic substitution, and hydrolysis.
Scientific Research Applications
1. Dye Intermediate Market and Characterization
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide is closely related to dye intermediates in the market. Drabina et al. (2009) described a scenario where a commercially delivered dye intermediate was found to be a different molecule after thorough analysis, including X-ray diffraction and NMR. This highlights the importance of accurate characterization in dye manufacturing and the potential role of related acetamides in this sector (Drabina et al., 2009).
2. Potential in Pesticide Development
Olszewska et al. (2011) and (2008) investigated derivatives of N-alkyl and N-aryl acetamides, including structures similar to this compound, for their potential as pesticides. These studies involved X-ray powder diffraction to characterize these organic compounds, suggesting a possibility of these compounds in developing new pesticides (Olszewska et al., 2011); (Olszewska et al., 2008).
3. Herbicide Selectivity and Action Mechanism
Weisshaar and Böger (1989) discussed the selectivity of chloroacetamides, including compounds structurally similar to this compound, as herbicides. These compounds are used for controlling weeds in various crops, indicating the importance of understanding their selectivity and mechanism of action (Weisshaar & Böger, 1989).
4. Molecular Structure and Interactions
Studies by Gowda et al. (2007, 2008) on various chlorophenyl acetamides, similar in structure to this compound, focused on their molecular conformation and intermolecular hydrogen bonding. This research is crucial in understanding the physical and chemical properties of such compounds, which can be relevant in designing and synthesizing new materials (Gowda et al., 2007); (Gowda et al., 2008).
5. Chloroacetamide Herbicides and Metabolism
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides, which are structurally related to this compound, is essential for assessing their environmental impact and safety (Coleman et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJCSVHOLPSERJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC(=O)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216163 | |
Record name | Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365962-70-4 | |
Record name | Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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